molecular formula C41H74N10O11S1 B1578869 β-Amyloid (33-42)

β-Amyloid (33-42)

カタログ番号: B1578869
分子量: 915.2
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

β-Amyloid (33-42) is a useful research compound. Its molecular formula is C41H74N10O11S1 and its molecular weight is 915.2. The purity is usually 95%.
BenchChem offers high-quality β-Amyloid (33-42) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about β-Amyloid (33-42) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pathophysiological Role

1. Alzheimer's Disease Mechanism
The accumulation of Aβ peptides, especially Aβ42, is a hallmark of AD pathology. Research indicates that Aβ (33-42) may contribute to neurotoxicity and synaptic dysfunction, which are critical in the progression of AD. Studies using transgenic mouse models have shown that Aβ deposition correlates with neurofibrillary tangles, suggesting a sequential relationship where Aβ pathology precedes tau pathology in AD progression .

2. Oligomeric Forms and Toxicity
Aβ peptides can exist in various forms, including soluble oligomers that are particularly toxic to neurons. Research has demonstrated that these oligomers can impair long-term potentiation, a process essential for learning and memory . The specific role of Aβ (33-42) in this context is still under investigation, but its structural properties may influence aggregation and toxicity.

Diagnostic Applications

1. Biomarkers for Alzheimer's Disease
Aβ levels in cerebrospinal fluid (CSF) and plasma have been extensively studied as potential biomarkers for AD. The ratio of Aβ42 to Aβ40 in plasma has been shown to correlate with amyloid PET status, making it a valuable diagnostic tool . Elevated levels of Aβ (33-42) could serve as an indicator of disease progression or risk assessment in asymptomatic individuals .

2. Imaging Techniques
Positron Emission Tomography (PET) imaging using tracers like Pittsburgh compound B (PiB) enables visualization of amyloid plaques in vivo. The binding affinity of these tracers to different Aβ conformations, including those containing the 33-42 fragment, provides insights into the disease state and aids in early diagnosis .

Therapeutic Applications

1. Target for Drug Development
Aβ peptides have been primary targets for therapeutic interventions aimed at AD. Various strategies include:

  • γ-secretase inhibitors : These aim to reduce Aβ production but have faced challenges due to side effects .
  • Immunotherapy : Vaccines targeting Aβ peptides, including fragments like 33-42, are being explored to enhance clearance from the brain .

2. Preclinical Studies
Animal models have demonstrated that interventions reducing Aβ levels can reverse cognitive deficits associated with AD. For instance, treatments that lower soluble Aβ (including 33-42) have shown promise in improving memory functions in transgenic mice .

Case Studies

StudyFindingsApplication
Study on Plasma BiomarkersLow plasma Aβ 42/40 ratio associated with cognitive declineDiagnostic marker for early detection
Transgenic Mouse StudyReduced amyloid deposition reversed cognitive deficitsTherapeutic target validation
CSF AnalysisElevated soluble Aβ 42 linked to normal cognition despite amyloid presencePotential protective biomarker

特性

分子式

C41H74N10O11S1

分子量

915.2

配列

GLMVGGVVIA

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。